Lipophilicity Offset: cLogP of 2.58 Positions the Compound in an Optimal Drug-Likeness Window Relative to Closest Analogs
The computed logP (cLogP) of N-(4-chlorobenzyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide is 2.58 [1]. By contrast, the N-(4-chlorophenethyl) analog, which contains an additional methylene spacer, is estimated to have a cLogP of approximately 3.1 (Δ = +0.52 log units), while the N-(2-fluorophenyl) analog is estimated at cLogP ~1.9 (Δ = −0.68 log units). In the context of CNS drug-likeness guidelines (optimal cLogP range: 1.5–3.0), the target compound sits centrally within the favorable window, whereas the phenethyl analog approaches the upper boundary (risk of excessive lipophilicity, poor solubility, and metabolic liability) and the fluorophenyl analog approaches the lower boundary (risk of poor membrane permeability) [2].
| Evidence Dimension | Computed logP (cLogP) and estimated cLogP for analogs based on fragment addition |
|---|---|
| Target Compound Data | cLogP = 2.577 (ZINC computed value) |
| Comparator Or Baseline | N-(4-chlorophenethyl) analog: cLogP ~3.1 (estimated); N-(2-fluorophenyl) analog: cLogP ~1.9 (estimated); N-(3-chloro-4-fluorophenyl) analog: cLogP ~2.3 (estimated) |
| Quantified Difference | ΔcLogP = −0.52 vs phenethyl analog; +0.68 vs 2-fluorophenyl analog |
| Conditions | Computed via ZINC pipeline (XlogP3) for the target compound; estimated for analogs by adding/subtracting known fragment contributions to the core scaffold logP |
Why This Matters
A cLogP of 2.58 places the target compound in the optimal lipophilicity range for balancing membrane permeability with aqueous solubility, reducing the risk of metabolic clearance compared to the more lipophilic phenethyl analog.
- [1] ZINC Database. ZINC13529828. N-(4-chlorobenzyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide. Computed logP: 2.577; MW: 327.775. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. (Optimal logP range context). View Source
